2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride
Overview
Description
“2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride” is mentioned in a patent titled "Inhibitors of hdme" . The patent discusses various compounds, including this one, as inhibitors of histone demethylase enzymes (HDME). These enzymes are involved in the regulation of gene expression and are of interest in the development of new therapeutic agents .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride” can be inferred from its name. It likely contains a methoxy group (–OCH3), an acetamide group (–NHCOCH3), and a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
Radioligand Development for PET Imaging
(3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) was synthesized as a potential radioligand for non-invasive assessment of Dopamine D4 receptors in vivo with positron emission tomography (PET). However, biodistribution studies in rats indicated that [11C]SB-235753 was not suitable for dopamine D4 receptor studies due to rapid metabolism in plasma and cerebellum (Matarrese et al., 2000).
Investigation of Serotonin Receptors
2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179), a serotonin (5-HT2A) receptor inverse agonist, was compared with antipsychotics like haloperidol and clozapine. AC-90179 exhibited high potency as an inverse agonist and competitive antagonist at 5HT2A receptors, indicating potential for the treatment of psychosis (Vanover et al., 2004).
Metabolism Studies in Human and Rat Liver Microsomes
Research on the metabolism of chloroacetamide herbicides and selected metabolites, including 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide, revealed differences in how rat and human liver microsomes metabolize these compounds. This study highlighted the role of cytochrome P450 isoforms in the metabolism of these herbicides, which is crucial for understanding their pharmacokinetics and potential toxicity (Coleman et al., 2000).
Synthesis and Evaluation of Enzyme Inhibitors
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds were synthesized and evaluated for their inhibition potential against various enzymes. This research provides insight into the development of enzyme inhibitors for potential therapeutic applications (Virk et al., 2018).
Development of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor
The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). It showed potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
2-methoxy-N-(2-piperidin-3-ylethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-14-8-10(13)12-6-4-9-3-2-5-11-7-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARNWKSJSVZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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